3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (molecular formula: C₁₈H₁₈F₂N₆O₂S, average mass: 420.438 g/mol) is a pyridazine derivative featuring a piperazine ring substituted with a 2,4-difluorophenyl sulfonyl group and a 3-methylpyrazole moiety at positions 3 and 6 of the pyridazine core, respectively .
Properties
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c1-13-6-7-26(23-13)18-5-4-17(21-22-18)24-8-10-25(11-9-24)29(27,28)16-3-2-14(19)12-15(16)20/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPUQLUZAJLCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. Its complex structure suggests multiple mechanisms of action, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
This compound features a pyridazine core substituted with a piperazine moiety and a difluorophenylsulfonyl group, along with a methylpyrazole. The molecular formula is with a molecular weight of approximately 395.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have shown that derivatives of piperazine, including compounds similar to the target molecule, exhibit significant anticancer properties. For instance, compounds with similar structural features have been reported to inhibit various cancer cell lines effectively. A study demonstrated that such compounds could inhibit cell proliferation in breast cancer cells by targeting Poly (ADP-Ribose) Polymerase (PARP) activity, leading to increased apoptosis at concentrations as low as 10 µM .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell survival and proliferation. By targeting PARP, it disrupts DNA repair mechanisms in cancer cells, making them more susceptible to chemotherapeutic agents. Additionally, the sulfonamide group may enhance selectivity towards tumor cells by exploiting their unique metabolic pathways .
Study 1: Efficacy Against Breast Cancer
In a controlled laboratory setting, the compound was tested against human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values reaching below 15 µM for certain derivatives. The study concluded that the compound's structural components play a crucial role in its efficacy against breast cancer cells .
Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological effects of similar piperazine derivatives. The results suggested potential anxiolytic properties through modulation of serotonin receptors. This opens avenues for further research into the compound's effects on neurological disorders .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable biological activities , making it a candidate for various therapeutic applications:
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Anti-Cancer Potential :
- Studies have shown that the compound can influence signaling pathways involved in cell proliferation and survival, suggesting its potential as an anti-cancer agent. It may inhibit tumor growth by targeting specific molecular pathways related to cancer cell metabolism and apoptosis .
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Neurological Applications :
- The compound's ability to interact with neurotransmitter receptors suggests possible applications in treating neurological disorders. Its structure allows it to act as either an agonist or antagonist, potentially influencing mood regulation and cognitive function .
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Enzyme Interaction :
- The sulfonamide group within the compound enables it to interact with specific enzymes, which could provide insights into its therapeutic effects in various biochemical pathways .
Synthesis and Derivatives
The synthesis of 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step processes that may include the formation of piperazine derivatives and subsequent modifications to introduce the pyrazole and pyridazine moieties. Variations of this compound have been explored for enhanced biological activity or specificity .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-Fluorophenyl)piperazine | Piperazine core with fluorophenyl group | Lacks sulfonamide functionality |
| 3-(4-(Fluorophenyl)sulfonyl)piperazine | Similar piperazine-sulfonyl structure | Different substituent on the piperazine |
| 6-(Furan-2-yl)pyridazine | Pyridazine core with furan substitution | Different heterocyclic component |
The combination of multiple functional groups in this compound allows for versatile applications in drug development that are not present in simpler analogs .
Case Studies
Several case studies highlight the applications of this compound:
- Cancer Research :
- Neurological Studies :
- Enzyme Inhibition :
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group (-SO₂NH-) in the piperazine moiety participates in nucleophilic substitution and acid-base reactions:
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Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may undergo cleavage. For example, treatment with concentrated HCl at elevated temperatures (80–100°C) yields 4-((2,4-difluorophenyl)sulfonyl)piperazine and pyridazine derivatives.
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Alkylation/Acylation : The secondary amine in the sulfonamide reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form tertiary amines or amides, respectively. For instance, reaction with acetyl chloride in dichloromethane (DCM) produces N-acetyl derivatives .
Pyridazine Core Reactivity
The pyridazine ring (C₄H₄N₂) undergoes electrophilic aromatic substitution (EAS) and metal-catalyzed coupling:
The electron-deficient nature of pyridazine (dipole moment: ~4.0 D ) directs electrophiles to the less hindered C-3 and C-6 positions.
Pyrazole Functionalization
The 3-methyl-1H-pyrazole substituent participates in:
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Cycloaddition Reactions : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions to form bicyclic adducts .
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Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid (-COOH).
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Coordination Chemistry : The pyrazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .
Piperazine Ring Modifications
The piperazine moiety undergoes:
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N-Arylation : Buchwald-Hartwig coupling with aryl halides introduces substituents at the nitrogen atoms .
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Ring Expansion : Reaction with chloroacetyl chloride forms a seven-membered ring under basic conditions (e.g., NaHCO₃) .
Mechanistic Insights
Key intermediates and pathways include:
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Sulfonamide Cleavage : Protonation of the sulfonamide nitrogen increases electrophilicity, facilitating nucleophilic attack by water or hydroxide ions.
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Pyridazine Nitration : Nitronium ion (NO₂⁺) attack at C-6 is favored due to resonance stabilization from adjacent nitrogen atoms .
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Pyrazole Oxidation : Radical-mediated abstraction of the methyl hydrogen initiates sequential oxidation to -COOH.
Stability Under Synthetic Conditions
The compound remains stable under:
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pH 3–10 (aqueous solutions, 25°C)
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Temperatures ≤ 150°C (thermal gravimetric analysis)
Decomposition occurs via sulfonamide bond cleavage above 200°C.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyridazine Derivatives
Key Structural Features:
Analysis:
- Core Structure: The target compound retains a pyridazine core, whereas derivatives in include pyridazinones (oxidized pyridazine with a ketone group). Pyridazinones exhibit increased polarity due to the carbonyl group, which may alter solubility and binding kinetics compared to the non-oxidized pyridazine core in the target compound .
- Piperazine Substituents : The target’s 2,4-difluorophenyl sulfonyl group introduces stronger electron-withdrawing effects compared to the 2-fluorophenyl group in . The sulfonyl moiety may enhance interactions with basic residues in enzyme active sites, improving potency .
- Position 6 Substituent: The target’s 3-methylpyrazole group offers a planar aromatic system, contrasting with the chlorine or hydroxyl groups in .
Comparison with Pyridazinone and Pyrimidine-Based Compounds
Pyridazinone Derivatives ():
- Functional Groups: Compounds like ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate feature ester and hydrazide groups at position 2 of the pyridazinone core. These groups introduce hydrolyzable bonds, which may reduce metabolic stability compared to the target’s sulfonyl and pyrazole substituents .
- Synthetic Routes: Both the target compound and pyridazinones in utilize nucleophilic substitution on pyridazine precursors. However, the target requires sulfonylation of piperazine, a step absent in , complicating synthesis but enabling tailored electronic effects .
Pyrimidine-Based Compounds ():
- Core Heterocycle : The pyrimidine derivative 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine shares a six-membered aromatic ring but with two nitrogen atoms (vs. two in pyridazine). Pyrimidines often exhibit distinct electronic properties and binding modes compared to pyridazines.
- Substituents : The ethylsulfonyl and difluoromethyl groups in differ from the target’s phenyl sulfonyl and methylpyrazole. Ethylsulfonyl may reduce steric hindrance, while difluoromethyl could enhance lipophilicity .
Implications of Substituent Variation on Physicochemical Properties
Q & A
Q. What are the recommended methodologies for optimizing the synthesis yield of this pyridazine derivative?
To optimize synthesis, employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical variables, while response surface methodology refines optimal conditions . Additionally, leverage HPLC or LC-MS for real-time monitoring of intermediates and byproducts to adjust reaction dynamics iteratively. Evidence from analogous piperazinyl-pyridazine syntheses suggests that sulfonylation steps may require controlled anhydrous conditions to minimize hydrolysis .
Q. How should researchers characterize the structural and electronic properties of this compound?
Use a multi-technique approach:
- X-ray crystallography for absolute configuration determination, especially for sulfonyl-piperazine moieties (as demonstrated in related pyridazine analogs ).
- NMR spectroscopy (¹H, ¹³C, 19F) to confirm substituent positions and hydrogen bonding interactions. For instance, 19F NMR can resolve electronic effects of the 2,4-difluorophenyl group.
- DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution and predict reactivity hotspots, such as the pyridazine ring’s electrophilic sites .
Q. What in vitro assays are suitable for evaluating its biological activity?
Prioritize assays aligned with pyridazine derivatives’ known activities:
- Anti-microbial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, with hydrazone derivatives as positive controls .
- Kinase inhibition : Fluorescence-based ATPase assays targeting kinases implicated in inflammatory pathways (e.g., JAK/STAT).
- Cellular toxicity : MTT assays in HEK-293 or HepG2 cells to establish IC₅₀ values, noting that sulfonamide groups may influence membrane permeability .
Advanced Research Questions
Q. How can computational modeling guide SAR studies of this compound?
Combine molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) to map interactions with target proteins (e.g., bacterial dihydrofolate reductase). Focus on:
- Sulfonyl-piperazine flexibility : Simulate conformational changes to assess binding pocket compatibility.
- Electrostatic potential maps : Identify regions prone to nucleophilic attack (e.g., pyridazine N-atoms) for derivatization .
- Free energy perturbation (FEP) : Quantify binding affinity changes when substituting fluorine atoms or pyrazole methyl groups .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Cross-reference datasets using tools like RevMan to identify confounding variables (e.g., assay pH, cell line variability) .
- Orthogonal validation : Confirm anti-bacterial activity via both agar diffusion and time-kill assays to rule out false positives.
- Metabolite profiling : Use LC-HRMS to detect degradation products that may skew results, particularly for labile sulfonamide bonds .
Q. How can reaction mechanisms for piperazine sulfonylation be validated experimentally?
- Isotopic labeling : Introduce ¹⁸O-labeled sulfonyl chlorides to track oxygen transfer pathways via mass spectrometry.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated reagents to identify rate-determining steps.
- In situ IR spectroscopy : Monitor intermediate formation (e.g., sulfonic anhydrides) during sulfonylation under controlled anhydrous conditions .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC-DAD/ELSD : Quantify impurities >0.1% using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
- Elemental analysis : Confirm stoichiometry of fluorine and sulfur atoms, which are prone to deviations in sulfonamide synthesis .
- DSC/TGA : Assess thermal stability, as pyridazine derivatives may decompose exothermically above 200°C .
Q. How to design a stability study under physiological conditions?
- pH-rate profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 24, 48, and 72 hours for HPLC analysis.
- Oxidative stress testing : Expose to H₂O₂ or Fe²⁺/ascorbate to simulate in vivo oxidative environments.
- Light sensitivity : Conduct ICH Q1B photostability tests using a xenon lamp to identify photo-degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
